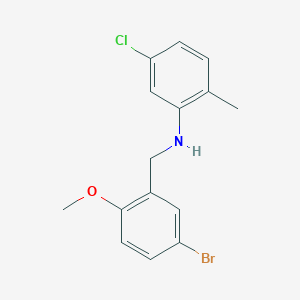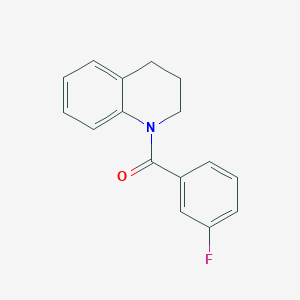
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as FB-TQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FB-TQ belongs to the class of tetrahydroquinoline derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activities by modulating various signaling pathways. For example, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to reduce the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, there are also some limitations to the use of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline. For example, the exact mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Moreover, the toxicity and pharmacokinetics of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline have not been fully characterized, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline. First, more studies are needed to elucidate the mechanism of action of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline, which will provide insights into its potential as a therapeutic agent. Second, the toxicity and pharmacokinetics of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline need to be fully characterized to determine its safety and efficacy in vivo. Third, the development of novel derivatives of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline with improved biological activities and pharmacokinetic properties is an attractive strategy for the optimization of this compound as a therapeutic agent. Finally, the application of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3-fluorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions, and the yield of the product is relatively high. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Moreover, 1-(3-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the replication of hepatitis B virus, suggesting its potential as an anti-viral agent.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXGXUNFOTAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

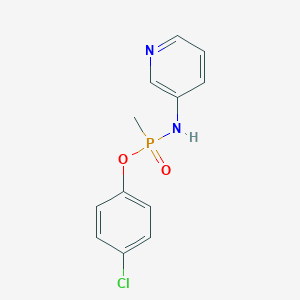
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)
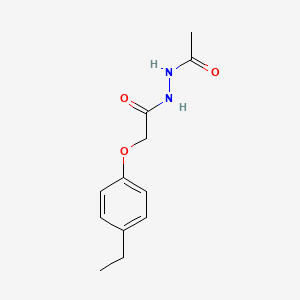
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)

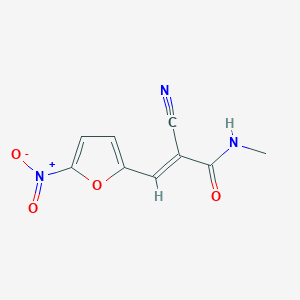
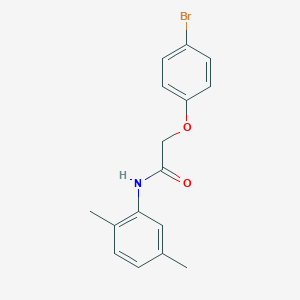
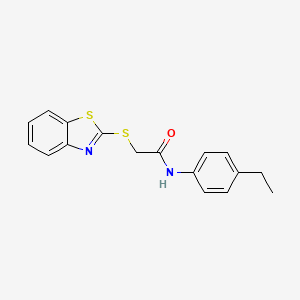
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
